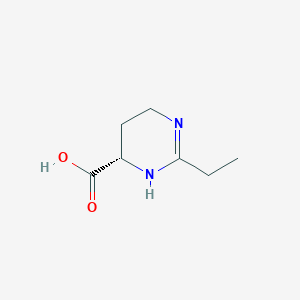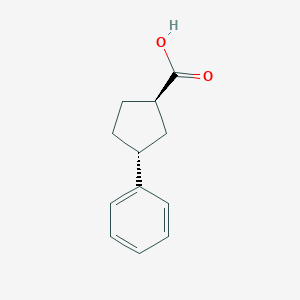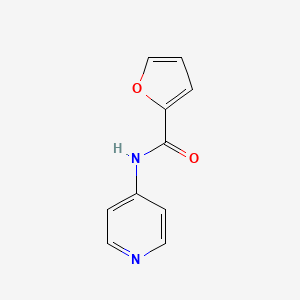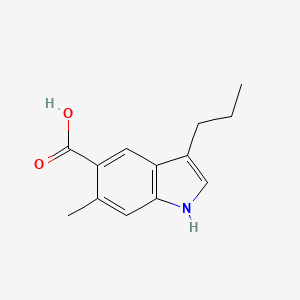
4-bromo-3-methoxy-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-methoxy-1H-pyrazole-5-carboxylic acid (4-Br-3-OMe-Pyz-5-COOH) is an organic compound used in laboratory experiments and research studies. It is a versatile compound that can be used for a variety of purposes, including synthesis and scientific research applications. It is a brominated derivative of pyrazole-5-carboxylic acid, which is an important building block for the synthesis of organic compounds. The compound has a molecular formula of C5H5BrNO3 and a molecular weight of 184.02 g/mol.
Wirkmechanismus
4-Br-3-OMe-Pyz-5-COOH is a versatile compound that can be used in a variety of reactions. It can be used in the synthesis of organic compounds, as well as in the synthesis of pharmaceuticals and agrochemicals. The mechanism of action of 4-Br-3-OMe-Pyz-5-COOH is based on its ability to act as an electrophile in nucleophilic substitution reactions. In these reactions, the 4-Br-3-OMe-Pyz-5-COOH molecule is attacked by a nucleophile, such as an alcohol or an amine, and the resulting product is a new organic compound.
Biochemical and Physiological Effects
4-Br-3-OMe-Pyz-5-COOH is a versatile compound that has been used in a variety of laboratory experiments and research studies. It has been used in the synthesis of various organic compounds, as well as in the synthesis of pharmaceuticals and agrochemicals. However, there is limited information on the biochemical and physiological effects of 4-Br-3-OMe-Pyz-5-COOH. Studies have shown that 4-Br-3-OMe-Pyz-5-COOH is not toxic when used in laboratory experiments and research studies.
Vorteile Und Einschränkungen Für Laborexperimente
4-Br-3-OMe-Pyz-5-COOH is a versatile compound that has many advantages for laboratory experiments and research studies. It is a stable compound that is easy to synthesize and use in a variety of reactions. In addition, 4-Br-3-OMe-Pyz-5-COOH is relatively inexpensive and can be easily obtained from chemical suppliers. However, there are some limitations to using 4-Br-3-OMe-Pyz-5-COOH in laboratory experiments and research studies. It is a brominated compound, which means that it is highly reactive and can react with other compounds, such as amines and alcohols, if not handled properly. In addition, 4-Br-3-OMe-Pyz-5-COOH is a volatile compound and can easily evaporate if not stored properly.
Zukünftige Richtungen
The use of 4-Br-3-OMe-Pyz-5-COOH in laboratory experiments and research studies is an area of ongoing research. Future research could focus on the synthesis of new organic compounds using 4-Br-3-OMe-Pyz-5-COOH as a building block. In addition, further research could focus on the biochemical and physiological effects of 4-Br-3-OMe-Pyz-5-COOH, as well as its potential applications in the pharmaceutical and agrochemical industries. Finally, research could focus on the development of new methods for the synthesis of 4-Br-3-OMe-Pyz-5-COOH, as well as the development of new methods for its use in laboratory experiments and research studies.
Synthesemethoden
4-Br-3-OMe-Pyz-5-COOH can be synthesized using a variety of methods. The most common method is the reaction of 4-bromo-3-methoxyphenylhydrazine with ethyl acetoacetate in the presence of a base, such as potassium carbonate. This reaction produces the desired compound in high yields. Other methods, such as the reaction of 4-bromo-3-methoxyphenylhydrazine with ethyl acetoacetate in the presence of a Lewis acid, can also be used to synthesize 4-Br-3-OMe-Pyz-5-COOH.
Wissenschaftliche Forschungsanwendungen
4-Br-3-OMe-Pyz-5-COOH is a versatile compound that is widely used in scientific research. It is used in the synthesis of various organic compounds, such as pyrazolones, pyrazolines, and pyrazolidines. It is also used in the synthesis of pharmaceuticals and agrochemicals, as well as in the synthesis of polymers. In addition, 4-Br-3-OMe-Pyz-5-COOH has been used in the synthesis of dyes, pigments, and other organic compounds.
Eigenschaften
IUPAC Name |
4-bromo-3-methoxy-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O3/c1-11-4-2(6)3(5(9)10)7-8-4/h1H3,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRZJYWPIGJXIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC(=C1Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amine](/img/structure/B6619254.png)

![tert-butyl N-[(4S)-4-aminopentyl]carbamate](/img/structure/B6619265.png)
![tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate](/img/structure/B6619277.png)


![4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carbaldehyde](/img/structure/B6619299.png)
![5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B6619316.png)

![1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine](/img/structure/B6619332.png)



![2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B6619372.png)